molecular formula C13H13NO2 B12105651 3-Cyclopropyl-2-(2-methoxyphenyl)-3-oxopropanenitrile

3-Cyclopropyl-2-(2-methoxyphenyl)-3-oxopropanenitrile

Katalognummer: B12105651
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: BYOAWGXTADKWHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropyl-2-(2-methoxyphenyl)-3-oxopropanenitrile is an organic compound that features a cyclopropyl group, a methoxyphenyl group, and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2-(2-methoxyphenyl)-3-oxopropanenitrile typically involves the following steps:

    Formation of the Cyclopropyl Group: This can be achieved through the reaction of a suitable precursor with a cyclopropylating agent.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of the intermediate with a methoxyphenyl reagent under specific conditions.

    Formation of the Nitrile Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

    Purification Steps: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclopropyl-2-(2-methoxyphenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-Cyclopropyl-2-(2-methoxyphenyl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Cyclopropyl-2-(2-methoxyphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The cyclopropyl group may interact with enzymes or receptors, while the methoxyphenyl group can participate in binding interactions. The nitrile group may also play a role in the compound’s reactivity and binding properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Cyclopropyl-2-(2-methoxyphenyl)-3-oxopropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    3-Cyclopropyl-2-(2-methoxyphenyl)-3-oxopropanol: Similar structure but with a hydroxyl group instead of a nitrile group.

Uniqueness

3-Cyclopropyl-2-(2-methoxyphenyl)-3-oxopropanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C13H13NO2

Molekulargewicht

215.25 g/mol

IUPAC-Name

3-cyclopropyl-2-(2-methoxyphenyl)-3-oxopropanenitrile

InChI

InChI=1S/C13H13NO2/c1-16-12-5-3-2-4-10(12)11(8-14)13(15)9-6-7-9/h2-5,9,11H,6-7H2,1H3

InChI-Schlüssel

BYOAWGXTADKWHX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1C(C#N)C(=O)C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.